4-(1,1-difluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoroethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the halogenation of pyridine followed by a series of substitution reactions to introduce the difluoroethyl group and the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyridine ring can undergo reduction reactions to form various reduced derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions typically require strong nucleophiles and appropriate solvents.
Major Products Formed:
Esters and amides from oxidation reactions.
Reduced pyridine derivatives from reduction reactions.
Substituted pyridine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, modulating their activity. The difluoroethyl group enhances the compound's binding affinity to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
4-(1,1-Difluoroethyl)benzaldehyde
1-Bromo-4-(1,1-difluoroethyl)benzene
2-(1,1-Difluoroethyl)-4-methylpyridine
Uniqueness: 4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid stands out due to its combination of the pyridine ring and the difluoroethyl group, which imparts unique chemical and biological properties not found in the listed similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
CAS No. |
1211524-74-1 |
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Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
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